
Icmt-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-2 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of several oncogenic proteins, including members of the Ras family .
Vorbereitungsmethoden
The synthesis of Icmt-IN-2 involves the preparation of methylated tetrahydropyranyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the formation of a tetrahydropyranyl ring.
Methylation: The tetrahydropyranyl derivatives are then methylated to achieve the desired inhibitory activity against ICMT.
Analyse Chemischer Reaktionen
Icmt-IN-2 primarily undergoes reactions typical of small organic molecules:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylated sites.
Reduction: Reduction reactions can occur, especially in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Icmt-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: this compound is used to study the role of ICMT in cancer cell proliferation and survival. .
Signal Transduction Studies: Researchers use this compound to investigate the post-translational modification of Ras proteins and their role in signal transduction pathways.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting ICMT and related pathways.
Wirkmechanismus
Icmt-IN-2 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the C-terminal cysteine residue in CAAX proteins, a modification essential for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of oncogenic proteins like Ras, leading to their mislocalization and subsequent inhibition of cancer cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-2 is unique among ICMT inhibitors due to its specific structure and inhibitory potency. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor that also targets the post-translational modification of Ras proteins.
This compound stands out due to its balanced solubility and potency, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H26FNO |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-6-4-3-5-7-17)12-14-23-19-10-8-18(22)9-11-19/h3-11,23H,12-16H2,1-2H3 |
InChI-Schlüssel |
RDNZMRILSDPVSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC=C(C=C2)F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


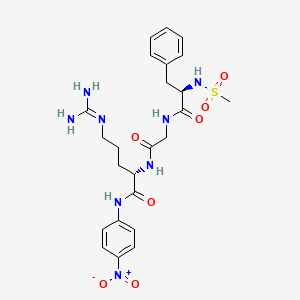
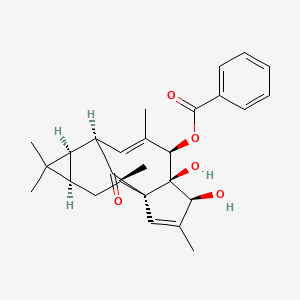

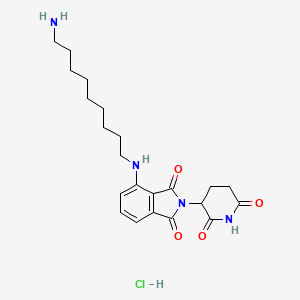
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
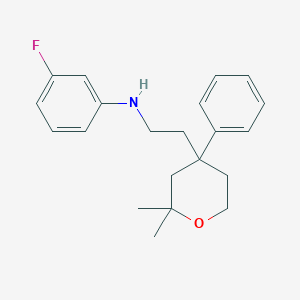
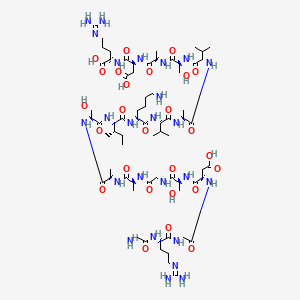
![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

